molecular formula C10H11N3O2 B8778801 N-methoxy-N-methyl-1H-benzo[d]imidazole-5-carboxamide

N-methoxy-N-methyl-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B8778801
M. Wt: 205.21 g/mol
InChI Key: YVJVBNKPUSLSRA-UHFFFAOYSA-N
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Patent
US06329380B1

Procedure details

To a suspension of 5-benzimidazolecarboxylic acid (1.62 g, 10 mmol) in CH2Cl2 (30 mL) was added N,O-dimethylhydroxylamine (1.17 g, 12 mmol), N-methylmorpholine (1.65 mL, 15 mmol), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.3 g, 12 mmol), respectively at room temperature. After stirring for 24 h, the reaction mixture was filtered to remove solid and rinsed thoroughly with CH2Cl2. The combined filtrate was concentrated under reduced pressure. The crude product was purified by flash chromatography using 5% MeOH/CH2Cl2 as an eluent to obtain 890 mg of the title compound. Partial 1H NMR (500 MHz, CDCl3): δ 8.02 (s, 2H); 7.59 (d, J=7.6 Hz, 2H); 3.58 (s, 3H); 3.4 (s, 3H).
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step Two
Quantity
1.65 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([OH:12])=O)=[CH:9][C:4]=2[NH:3][CH:2]=1.[CH3:13][NH:14][O:15][CH3:16].CN1CCOCC1.Cl.CN(C)CCCN=C=NCC>C(Cl)Cl>[CH3:13][N:14]([O:15][CH3:16])[C:10]([C:8]1[CH:7]=[CH:6][C:5]2[N:1]=[CH:2][NH:3][C:4]=2[CH:9]=1)=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
N1=CNC2=C1C=CC(=C2)C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.17 g
Type
reactant
Smiles
CNOC
Name
Quantity
1.65 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
2.3 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
respectively at room temperature
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove solid
WASH
Type
WASH
Details
rinsed thoroughly with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN(C(=O)C1=CC2=C(N=CN2)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 890 mg
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.